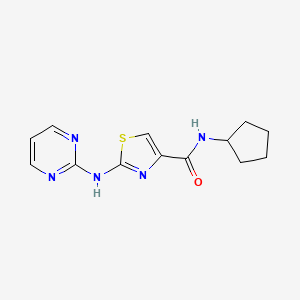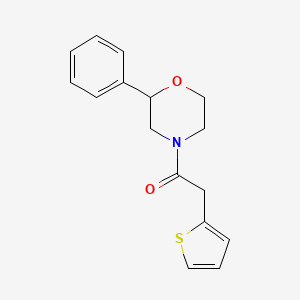
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone
Übersicht
Beschreibung
1-(2-Phenylmorpholino)-2-(thiophen-2-yl)ethanone, commonly known as PMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT is a white crystalline powder that belongs to the class of morpholine derivatives.
Wirkmechanismus
The mechanism of action of PMT is not well understood. However, it is believed that PMT interacts with specific biomolecules in the body, leading to changes in their structure and function. PMT has been found to bind specifically to proteins, nucleic acids, and lipids, indicating its potential as a molecular probe for studying these biomolecules.
Biochemical and Physiological Effects:
PMT has been shown to exhibit a range of biochemical and physiological effects in various studies. PMT has been found to inhibit the activity of certain enzymes, indicating its potential as an enzyme inhibitor. PMT has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent. In addition, PMT has been found to modulate the activity of certain ion channels in the body, indicating its potential as a modulator of ion channel activity.
Vorteile Und Einschränkungen Für Laborexperimente
PMT has several advantages for lab experiments. PMT is a stable compound that can be easily synthesized in large quantities. PMT has excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. However, PMT also has some limitations for lab experiments. PMT is a relatively new compound, and its potential applications and limitations are still being explored. PMT is also a toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for PMT research. One of the potential applications of PMT is in the development of fluorescent probes for biological imaging. PMT can also be used as a building block in the synthesis of novel organic materials with improved properties. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields such as medicinal chemistry and material science. In addition, future studies should focus on the optimization of the synthesis method of PMT to improve its yield and purity.
Conclusion:
In conclusion, PMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMT has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. PMT has also been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. Further studies are needed to understand the mechanism of action of PMT and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
PMT has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. PMT has been found to exhibit excellent fluorescence properties, making it a suitable candidate for developing fluorescent probes for biological imaging. PMT has also been investigated for its potential use as a building block in the synthesis of novel organic materials with improved properties.
Eigenschaften
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-14-7-4-10-20-14)17-8-9-19-15(12-17)13-5-2-1-3-6-13/h1-7,10,15H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOTXHVJQZELCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
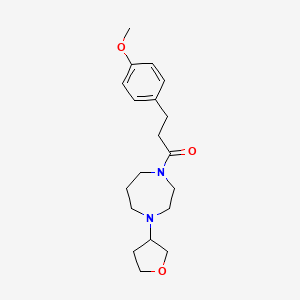
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![2-[2-(3-chloroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
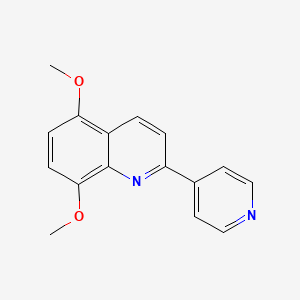
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
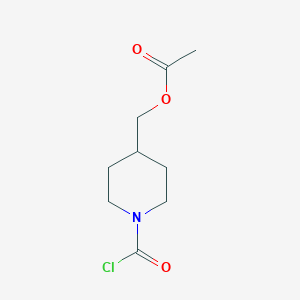

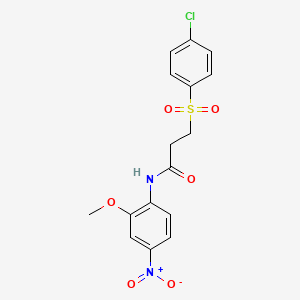
![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)

